

(Z)-Lanoconazole chemical structure and stereoisomerism

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Compound of Interest

Compound Name: (Z)-Lanoconazole

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An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of **(Z)-Lanoconazole**

Introduction

Lanoconazole is a potent imidazole antifungal agent with a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[1][2] It is primarily used for the topical treatment of dermal mycoses.[3] The therapeutic efficacy of Lanoconazole is intrinsically linked to its unique chemical architecture, which facilitates the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[2] A key aspect of Lanoconazole's molecular profile is its stereoisomerism, which significantly influences its pharmacological activity. This technical guide provides a detailed exploration of the chemical structure and stereoisomerism of the (Z)-isomer of Lanoconazole.

Chemical Structure of (Z)-Lanoconazole

(Z)-Lanoconazole is a specific geometric isomer of Lanoconazole. Its chemical structure is characterized by the presence of an imidazole moiety linked to a ketene dithioacetal core.

IUPAC Name: (2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile

Molecular Formula: C₁₄H₁₀ClN₃S₂[4]

Molecular Weight: 319.83 g/mol [4]

The core structure of **(Z)-Lanoconazole** comprises several key functional groups:

- **Imidazole Ring:** A five-membered aromatic heterocycle containing two nitrogen atoms, which is a hallmark ofazole antifungal agents.
- **Dithiolane Ring:** A five-membered saturated ring containing two sulfur atoms. This ring is substituted with a 2-chlorophenyl group.
- **Acetonitrile Group:** A nitrile group attached to a carbon atom, which is double-bonded to the dithiolane ring.
- **2-Chlorophenyl Group:** A phenyl ring substituted with a chlorine atom at the ortho position.

The "(Z)" designation in the IUPAC name refers to the configuration of the exocyclic double bond between the dithiolane ring and the acetonitrile group. In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side.

Stereoisomerism of Lanoconazole

Lanoconazole exhibits both geometric and optical isomerism due to the presence of a stereogenic center and a carbon-carbon double bond.

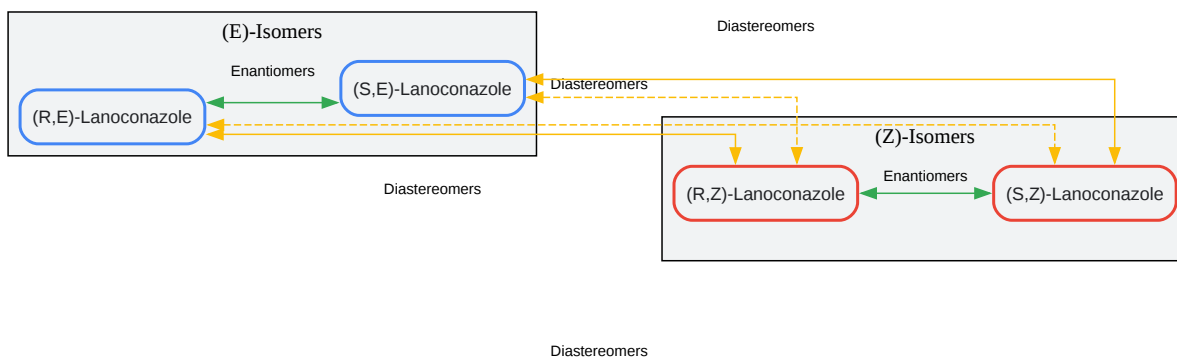
- **Geometric Isomerism:** The exocyclic double bond gives rise to two geometric isomers: (E)-Lanoconazole and **(Z)-Lanoconazole**. The commercially available form of Lanoconazole is typically the (E)-isomer.[5] The (Z)-isomer is often considered an impurity in the bulk manufacturing of Lanoconazole.[6]
- **Optical Isomerism:** The carbon atom at the 4th position of the dithiolane ring, which is attached to the 2-chlorophenyl group, is a chiral center. This results in two enantiomers: (R)-Lanoconazole and (S)-Lanoconazole. It has been noted in related compounds like Luliconazole that the R-enantiomer possesses more potent antifungal activity, while the S-enantiomer is inactive.[7]

Consequently, Lanoconazole can exist as four distinct stereoisomers:

- (R,E)-Lanoconazole

- (S,E)-Lanoconazole
- (R,Z)-Lanoconazole
- (S,Z)-Lanoconazole

The relationship between these stereoisomers is illustrated in the diagram below. (R,E)- and (S,E)-Lanoconazole are enantiomers of each other, as are (R,Z)- and (S,Z)-Lanoconazole. The (E)-isomers and (Z)-isomers are diastereomers of each other.



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Caption: Stereoisomeric relationships of Lanoconazole.

Quantitative Data

The following table summarizes the available physicochemical properties for Lanoconazole. It is important to note that most of the available data pertains to the (E)-isomer, which is the more common form.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₀ ClN ₃ S ₂	[3][4]
Molecular Weight	319.83 g/mol	[3][4]
Melting Point	141.5 °C	[3]
Boiling Point	477.6 ± 55.0 °C (Predicted)	[3]
Density	1.43 ± 0.1 g/cm ³ (Predicted)	[3]
Solubility		
DMSO	≥10 mg/mL (for Lanoconazole)	[8]
DMSO	100 mg/mL (312.67 mM) (for (Z)-Lanoconazole)	[9]
Chloroform	Slightly soluble	[3]
Methanol	Slightly soluble	[3]

Experimental Protocols

Synthesis of Lanoconazole

While specific, detailed protocols for the synthesis of **(Z)-Lanoconazole** are not readily available in the public domain, the general synthesis of Lanoconazole (the E-isomer) has been described. The synthesis typically involves the reaction of an appropriate imidazole acetonitrile derivative with a substituted dithiolane precursor. The formation of the Z-isomer can occur as a byproduct during this synthesis, and its proportion can be influenced by reaction conditions such as solvent, temperature, and catalysts.

Separation and Quantification of (Z)-Isomer

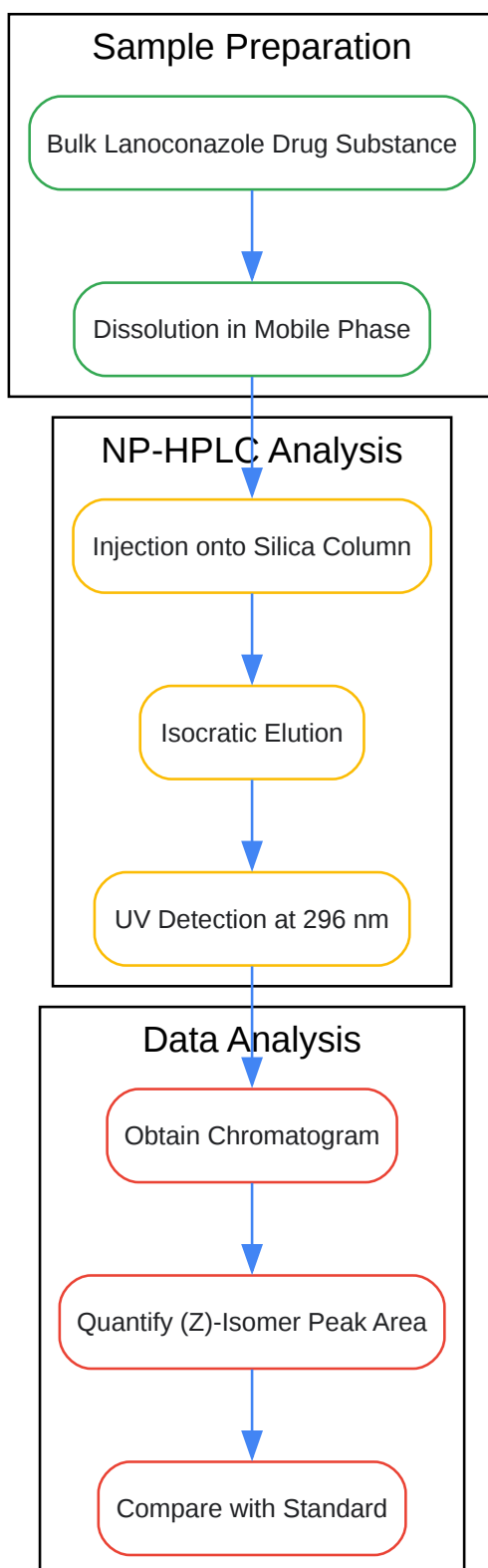
A validated isocratic normal-phase high-performance liquid chromatographic (NP-HPLC) method has been developed for the quantification of the (Z)-isomer in Lanoconazole.[6]

- Column: Thermo Hypersil Silica column.[6]

- Mobile Phase: A mixture of 2-propanol, n-hexane, and triethylamine. The exact ratio is optimized to achieve the best separation.[6]
- Detection: UV detection at 296 nm.[6]
- Linearity: The method is linear over a range of the limit of quantification (LOQ) to 15.0 µg/mL of the Z-isomer.[6]
- Recovery: The mean recovery of the Z-isomer is reported to be in the range of 97-99%.[6]

This method is described as simple, rapid, selective, accurate, and precise, making it suitable for the quality control of bulk manufacturing of Lanoconazole.[6]

The experimental workflow for the quality control of Lanoconazole to quantify the (Z)-isomer can be visualized as follows:



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Caption: HPLC workflow for **(Z)-Laniconazole** quantification.

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